molecular formula C26H22ClN3O3S B2956504 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 894556-20-8

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2956504
CAS RN: 894556-20-8
M. Wt: 491.99
InChI Key: DQLUQYMTADYAIT-UHFFFAOYSA-N
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Description

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that compounds related to 2-(3'-(3-Chlorophenyl)-2,4'-Dioxospiro[indoline-3,2'-Thiazolidin]-1-yl)-N-(4-Methylbenzyl)acetamide exhibit significant antibacterial and antimicrobial properties. For instance, a study by Borad et al. (2015) synthesized similar compounds, demonstrating broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria (Borad et al., 2015). Additionally, Krátký et al. (2017) reported that derivatives of this compound were active against mycobacteria, including Mycobacterium tuberculosis (Krátký et al., 2017).

Anti-Inflammatory and Analgesic Effects

Several studies have indicated the potential of this compound and its derivatives in the treatment of inflammatory diseases and as analgesics. Ma et al. (2011) synthesized and evaluated derivatives for their inhibitory potency on nitric oxide production and found significant anti-inflammatory effects (Ma et al., 2011). Also, Attimarad and Bagavant (1999) prepared derivatives that showed good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

Antitumor Activity

Research has also explored the antitumor capabilities of this compound's derivatives. Havrylyuk et al. (2010) screened several 4-thiazolidinones with a benzothiazole moiety and found that some derivatives showed anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).

Modulation of p53 Activity

Compounds structurally related to 2-(3'-(3-Chlorophenyl)-2,4'-Dioxospiro[indoline-3,2'-Thiazolidin]-1-yl)-N-(4-Methylbenzyl)acetamide have been investigated for their potential to modulate p53 activity, which is crucial in cancer therapy. Gomez-Monterrey et al. (2010) reported that certain analogues inhibited cell growth of various human tumor cells and induced apoptotic cell death, indicating their potential as cancer therapeutics (Gomez-Monterrey et al., 2010).

Additional Applications

Other studies have explored further applications of similar compounds in various fields, including docking studies on cyclooxygenase enzymes (Kumar et al., 2019) (Kumar et al., 2019), and the design of compounds for potential use in dye-sensitized solar cells (Mary et al., 2020) (Mary et al., 2020).

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-17-9-11-18(12-10-17)14-28-23(31)15-29-22-8-3-2-7-21(22)26(25(29)33)30(24(32)16-34-26)20-6-4-5-19(27)13-20/h2-13H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLUQYMTADYAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

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